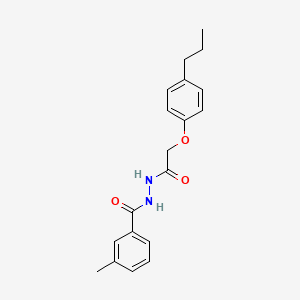![molecular formula C22H18N6OS B11690181 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-piridin-2-ilmetilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de 1,2,4-triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido estudiados extensamente por sus posibles aplicaciones en química medicinal. La estructura única de este compuesto, que incluye un anillo de triazol y una parte de piridina, lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
La síntesis de 2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-piridin-2-ilmetilideno]acetohidrazida típicamente involucra múltiples pasos. Un método común incluye la S-alquilación de 4,5-difenil-4H-1,2,4-triazol-3-tiol usando un acetal halogenado y carbonato de cesio . El intermedio resultante se somete entonces a desprotección de acetal usando ácido fórmico (98%) para producir el compuesto deseado . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala.
Análisis De Reacciones Químicas
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El átomo de azufre en el compuesto puede ser oxidado para formar sulfoxidos o sulfonas.
Reducción: El anillo de triazol puede ser reducido bajo condiciones específicas para producir diferentes derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de triazol y la parte de piridina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-piridin-2-ilmetilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha demostrado potencial como agente antimicrobiano y anticancerígeno.
Medicina: Se está investigando su posible uso en el desarrollo de fármacos debido a su actividad biológica.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. Se sabe que el anillo de triazol y la parte de piridina interactúan con enzimas y receptores en sistemas biológicos, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares incluyen otros derivados de 1,2,4-triazol como fluconazol y alprazolam . En comparación con estos compuestos, 2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-piridin-2-ilmetilideno]acetohidrazida tiene una estructura única que puede conferir diferentes actividades biológicas y propiedades. La presencia de la parte de piridina y el patrón de sustitución específico en el anillo de triazol lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C22H18N6OS |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H18N6OS/c29-20(25-24-15-18-11-7-8-14-23-18)16-30-22-27-26-21(17-9-3-1-4-10-17)28(22)19-12-5-2-6-13-19/h1-15H,16H2,(H,25,29)/b24-15+ |
Clave InChI |
QPFVDNJLPVJFGY-BUVRLJJBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=N4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690108.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690126.png)

![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690131.png)
![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)
![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)


![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)
